3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

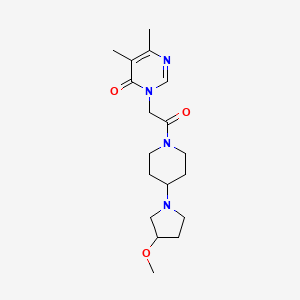

This compound features a 5,6-dimethylpyrimidin-4(3H)-one core linked via a 2-oxoethyl group to a piperidine ring substituted with 3-methoxypyrrolidine. The pyrimidinone moiety is a common pharmacophore in kinase inhibitors, while the piperidine-pyrrolidine chain likely modulates solubility, bioavailability, and target binding. The 3-methoxy group on the pyrrolidine may enhance metabolic stability and blood-brain barrier penetration compared to unsubstituted analogs.

Properties

IUPAC Name |

3-[2-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-13-14(2)19-12-22(18(13)24)11-17(23)20-7-4-15(5-8-20)21-9-6-16(10-21)25-3/h12,15-16H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHBAZUQOBWNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)N3CCC(C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its complex structure, featuring multiple heterocyclic rings, suggests diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound consists of:

- A pyrimidine ring which contributes to its pharmacological properties.

- A piperidine ring that may influence its interaction with biological receptors.

- A methoxypyrrolidine moiety , which is known for enhancing lipophilicity and bioavailability.

Research indicates that compounds similar to this one may act as P2Y12 receptor antagonists , which play a critical role in platelet aggregation and thrombus formation. By inhibiting these receptors, such compounds can potentially reduce the risk of thrombotic events, making them relevant in cardiovascular disease treatment .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antiplatelet Activity : The compound exhibits significant inhibition of platelet aggregation by blocking the P2Y12 receptor, which is crucial for ADP-mediated platelet activation. This activity was measured using various assays that evaluate platelet function in vitro and in vivo .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Experimental Data

- Antiplatelet Studies : In vitro assays demonstrated that the compound inhibited ADP-induced platelet aggregation with an IC50 value comparable to established P2Y12 antagonists. This suggests a strong potential for use in preventing thrombotic disorders .

- Neuroprotection : In animal models of neurodegeneration, administration of the compound showed reduced neuronal death and improved cognitive function, indicating its potential application in treating conditions like Alzheimer's disease .

- Metabolic Stability : The compound exhibited favorable metabolic stability in liver microsome assays, suggesting a lower likelihood of rapid metabolism which is critical for maintaining therapeutic levels in vivo .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiplatelet | Platelet Aggregation | IC50 = 9.8 µM | |

| Neuroprotective | Cognitive Function | Improved performance | |

| Metabolic Stability | Liver Microsome Assay | % Remaining @ 60 min |

Table 2: Comparison with Similar Compounds

| Compound Name | P2Y12 IC50 (µM) | Neuroprotective Effect |

|---|---|---|

| This compound | 9.8 | Yes |

| Other P2Y12 Antagonist A | 10 | No |

| Other P2Y12 Antagonist B | 15 | Yes |

Scientific Research Applications

Medicinal Chemistry Applications

- P2Y12 Antagonism : Research indicates that derivatives of this compound may act as P2Y12 antagonists, which are crucial in the treatment of cardiovascular diseases by preventing platelet aggregation. A study highlighted the development of 2-phenylpyrimidine-4-carboxamide analogs that exhibit nanomolar potency as P2Y12 antagonists, suggesting a similar pathway for our compound .

- Anticancer Activity : The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Preliminary studies have shown that modifications of the pyrimidine core can enhance cytotoxic effects against cancer cells, warranting further investigation into this specific compound's efficacy.

- Neuropharmacological Effects : The presence of piperidine and pyrrolidine moieties indicates potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's .

Case Study 1: P2Y12 Antagonist Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of several pyrimidine derivatives as P2Y12 antagonists. The findings indicated that compounds with a similar framework to 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exhibited significant inhibition of platelet aggregation, demonstrating the therapeutic potential in cardiovascular diseases .

Case Study 2: Anticancer Screening

In an investigation focusing on novel anticancer agents, derivatives of pyrimidine were synthesized and screened against various cancer cell lines. The results revealed that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells, indicating that further exploration of this compound could yield promising anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on formula; exact data unavailable in evidence.

Research Findings and Comparative Analysis

Binding Affinity and Selectivity

- The target compound ’s 3-methoxypyrrolidine substituent likely enhances hydrogen bonding with kinase ATP pockets compared to piperazine analogs (e.g., compound in ), which rely on pyridine-mediated interactions.

- Quinazoline-substituted analogs () exhibit stronger kinase inhibition but may suffer from off-target effects due to broader quinazoline activity.

Pharmacokinetics

- The target compound’s 5,6-dimethylpyrimidinone core balances stability with lower toxicity.

- Acrylamide-containing analogs () enable irreversible target binding but raise concerns about nonspecific reactivity.

Solubility and Bioavailability

- The cyclopropylamino analog () has superior solubility (logP ~1.5) due to its small size, whereas the target compound’s piperidine-pyrrolidine chain may reduce solubility but enhance tissue penetration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one, and what are their key intermediates?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine and pyrrolidine derivatives. For example, intermediates like 4-(3-methoxypyrrolidin-1-yl)piperidine are prepared first, followed by coupling with a pyrimidinone core. Key steps include alkylation (e.g., using 2-oxoethyl groups) and cyclization under basic conditions. Reaction yields and purity depend on precise stoichiometric control and purification via column chromatography .

- Experimental Design : Use anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to minimize side reactions. Monitor reactions via TLC and characterize intermediates using -NMR and LC-MS .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular structure. For example, SC-XRD data (R factor = 0.043, wR factor = 0.119) were used to resolve bond lengths and angles in related pyrimidinone derivatives .

- Alternative Techniques : High-resolution mass spectrometry (HRMS) and -NMR are employed when crystals are unavailable. Compare spectral data with computational models (e.g., DFT) to validate assignments .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing impurities?

- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE). For instance, varying temperature (0–50°C) and reaction time (2–24 hours) in aqueous HCl-mediated steps improved yields from 52.7% to >70% in analogous syntheses .

- Impurity Profiling : Use HPLC with UV detection (e.g., 254 nm) to identify by-products. Common impurities include unreacted piperidine intermediates or oxidation by-products, which can be mitigated via inert atmosphere conditions .

Q. What advanced analytical techniques are recommended for resolving discrepancies in stereochemical assignments?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy can distinguish enantiomers. For example, chiral columns (e.g., Chiralpak AD-H) resolved diastereomers in pyrrolidine-containing compounds with >99% enantiomeric excess .

- Case Study : In a related compound, conflicting NOESY data were resolved by combining --COSY and HSQC experiments to assign axial/equatorial proton orientations .

Q. How do researchers address contradictions in biological activity data for this compound?

- Methodological Answer : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity). For example, discrepancies in IC values may arise from solvent effects (e.g., DMSO concentration >0.1% inhibits certain enzymes) .

- Data Normalization : Include internal controls (e.g., reference inhibitors) and use standardized protocols (e.g., NIH Assay Guidance Manual) to ensure reproducibility .

Safety and Handling

Q. What safety precautions are critical when handling intermediates like 3-methoxypyrrolidine derivatives?

- Methodological Answer : Follow hazard codes H300 (fatal if swallowed) and H315 (skin irritation). Use PPE (gloves, goggles) and work in a fume hood. For spills, neutralize with 10% sodium bicarbonate before disposal .

- Storage : Store intermediates at –20°C under nitrogen to prevent degradation. Avoid exposure to moisture, which can hydrolyze the methoxy group .

Data Interpretation and Reporting

Q. How should researchers document and report conflicting crystallographic data for this compound?

- Methodological Answer : Adopt the CIF (Crystallographic Information File) format for transparency. Report all refinement parameters (e.g., R factor, mean C–C bond length) and deposit data in repositories like the Cambridge Structural Database (CSD) .

- Example : A study resolved discrepancies in thiopyrano-thieno-pyrimidinone structures by comparing multiple crystal forms and validating via Hirshfeld surface analysis .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.